molecular formula C11H14N2O2 B14806027 3-(Aminomethyl)-5-cyclopropoxybenzamide

3-(Aminomethyl)-5-cyclopropoxybenzamide

Cat. No.: B14806027
M. Wt: 206.24 g/mol
InChI Key: IKUBBTCEQIGWKR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 5-position of the benzene ring and an aminomethyl group at the 3-position. For instance, benzamide derivatives are widely studied for their biological activity, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-5,9H,1-2,6,12H2,(H2,13,14)

InChI Key

IKUBBTCEQIGWKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-5-cyclopropoxybenzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant or analgesic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzamides

The 2-aminobenzamide scaffold (e.g., compounds with an amino group at the 2-position of the benzene ring) has been extensively researched for applications in glycosylation engineering and glycan analysis . Key differences include:

  • Substituent Position: The 3-aminomethyl group in 3-(Aminomethyl)-5-cyclopropoxybenzamide may alter binding kinetics compared to 2-aminobenzamides, which are often optimized for interactions with glycan-modifying enzymes.
  • Functional Groups: The cyclopropoxy group in the target compound could enhance lipophilicity and resistance to oxidative metabolism compared to simpler alkoxy groups (e.g., methoxy) in 2-aminobenzamides.
Property 3-(Aminomethyl)-5-cyclopropoxybenzamide 2-Aminobenzamides
Substituent Position 3-Aminomethyl, 5-cyclopropoxy 2-Amino, variable at 5-position
Potential Applications Agrochemicals (inferred) Glycan analysis, biopharmaceuticals
Metabolic Stability Likely high (cyclopropyl group) Variable, depending on substituents

3-(Aminomethyl)pyridine

Key contrasts include:

Pesticidal Derivatives (Patent Compounds)

A European patent highlights N-(3-(aminomethyl)-phenyl) dihydroisoxazole derivatives as pesticides . Comparisons include:

  • Structural Motifs: The target compound lacks the dihydroisoxazole ring but retains the 3-aminomethyl-phenyl moiety, which may contribute to pesticidal activity.
  • Substituent Effects : The cyclopropoxy group in the target compound could modulate bioavailability differently than the trifluoromethyl-phenyl group in patented derivatives.

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